molecular formula C7H7Cl2N B168531 2-Chloro-4-(chloromethyl)-6-methylpyridine CAS No. 162046-59-5

2-Chloro-4-(chloromethyl)-6-methylpyridine

Cat. No.: B168531
CAS No.: 162046-59-5
M. Wt: 176.04 g/mol
InChI Key: JNYFUZZTJPBDPC-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-6-methylpyridine is a versatile halogenated pyridine derivative designed for advanced research and development, particularly in pharmaceutical chemistry. Its distinct molecular structure, featuring both chloro and chloromethyl functional groups on the methylpyridine ring, makes it a valuable synthetic intermediate for constructing more complex nitrogen-containing heterocycles . This compound is a privileged scaffold in medicinal chemistry, serving as a key precursor in the synthesis of potential therapeutic agents. Its reactivity allows for further functionalization, enabling researchers to develop novel compounds for drug discovery programs . The chloromethyl group is especially useful for immobilizing biomimetic ligand scaffolds onto solid supports, facilitating the development of heterogeneous catalysts. This application is crucial for creating recyclable catalytic systems that increase atom economy and simplify product isolation in synthetic chemistry . Furthermore, pyridine-based structures are frequently investigated for their ability to coordinate with transition metal ions, creating complexes that model the active sites of metalloenzymes. These biomimetic complexes are valuable tools for studying catalytic mechanisms and developing new catalytic transformations . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(chloromethyl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYFUZZTJPBDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268093
Record name 2-Chloro-4-(chloromethyl)-6-methylpyridine
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Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-59-5
Record name 2-Chloro-4-(chloromethyl)-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162046-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(chloromethyl)-6-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Chloromethyl 6 Methylpyridine and Analogues

Established Synthetic Routes to Halogenated (Chloromethyl)pyridines

The synthesis of halogenated (chloromethyl)pyridines is a critical area of study due to their utility as intermediates in the preparation of pharmaceuticals and agrochemicals. Established routes generally fall into two categories: direct chlorination of pyridine (B92270) precursors and multi-step approaches from more readily available pyridine derivatives.

Direct Chlorination of Pyridine Precursors

Direct chlorination involves the introduction of chlorine atoms onto both the pyridine ring and the methyl side chain. This approach can be efficient but often requires careful control of reaction conditions to achieve the desired regioselectivity.

Achieving regioselective chlorination on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution. However, various methods have been developed to control the position of chlorination. For instance, the chlorination of 2-aminopyridines can be achieved with high regioselectivity using a combination of Selectfluor and a chlorine source like LiCl in DMF. rsc.org This method proceeds under mild conditions and provides good to high yields of the chlorinated products. rsc.org The regioselectivity is highly dependent on the substituents already present on the pyridine ring. rsc.org Another approach involves the use of pyridine N-oxides, which activates the 2- and 4-positions towards electrophilic attack. After chlorination, the N-oxide can be removed to yield the desired chlorinated pyridine. researchgate.net

Reagent SystemSubstrateKey Features
Selectfluor / LiCl / DMF2-AminopyridinesMild conditions, high regioselectivity. rsc.org
(COCl)2 / Et3N / CH2Cl2Pyridine N-oxidesActivation of 2- and 4-positions for chlorination. researchgate.net

The chlorination of methyl groups on a pyridine ring typically proceeds through a free-radical mechanism. numberanalytics.com This process is usually initiated by ultraviolet light or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.comlibretexts.org The reaction involves the homolytic cleavage of a chlorine molecule to form chlorine radicals, which then abstract a hydrogen atom from the methyl group to form a benzyl-type radical. numberanalytics.comlibretexts.org This radical then reacts with another molecule of chlorine to form the chloromethyl product and a new chlorine radical, thus propagating the chain reaction. numberanalytics.comlibretexts.org

A key challenge in side-chain chlorination is preventing the reaction from proceeding to form dichloromethyl and trichloromethyl derivatives. libretexts.org The basicity of the pyridine nitrogen can also complicate the reaction, as it can react with the hydrogen chloride byproduct to form a hydrochloride salt, which is less reactive towards further chlorination. google.com To circumvent this, a hydrogen chloride acceptor, such as an inorganic base, is often added to the reaction mixture. google.comgoogle.com For example, the chlorination of 2,6-lutidine in the presence of soda at 60°C yields 6-methyl-2-chloromethyl pyridine. google.com

Initiator/ConditionSubstrateKey Features
Light (hν) or HeatMethylpyridinesRadical chain mechanism. numberanalytics.comlibretexts.org
AIBN or BPO2-Chloro-methylpyridineUse of radical initiators to start the reaction. google.com
Inorganic Base (e.g., soda)2,6-LutidineNeutralizes HCl byproduct to maintain reactivity. google.comgoogle.com

The selectivity of chlorination reactions is highly sensitive to the reaction conditions. Temperature plays a crucial role; for instance, vapor-phase chlorination of β-picolines is typically carried out between 250°C and 450°C to produce polychlorinated pyridines. google.comepo.org Above this temperature range, over-chlorination and the formation of byproducts increase. epo.org The molar ratio of chlorine to the pyridine substrate is another critical parameter that needs to be controlled to favor the desired level of chlorination. epo.org

ParameterEffect on SelectivityExample
TemperatureHigher temperatures can lead to over-chlorination.Vapor-phase chlorination of β-picolines at 250-450°C. google.comepo.org
Reagent RatioControls the degree of chlorination.Molar ratio of chlorine to picoline is a key parameter. epo.org
Light IrradiationInfluences the rate of radical initiation.Photosensitive catalysts used in side-chain chlorination. researchgate.net

Multi-Step Approaches from Readily Available Pyridines

Multi-step syntheses offer an alternative to direct chlorination, often providing better control over the final product's structure. These methods typically start with simple, commercially available pyridine derivatives.

While not explicitly termed "Esterification-Hydrolysis Pathways" in the provided search results, multi-step synthetic sequences that achieve a similar transformation are described. A common strategy involves the functionalization of a methyl group on the pyridine ring. For instance, a methyl group can be converted to a hydroxymethyl group, which is then chlorinated. A patent describes a process where 2-picoline undergoes a Friedel-Crafts acylation to produce 2-methyl-6-acetylpyridine. google.com This acetyl group is then reduced to a hydroxymethyl group, which is subsequently treated with a chlorinating agent like thionyl chloride to yield 2-methyl-6-(chloromethyl) pyridine hydrochloride. google.com

Another approach involves starting with a pyridine derivative that already has an oxygen-containing functional group. For example, 2-alkoxy-5-alkoxymethyl-pyridines can be reacted with a chlorinating agent to replace both alkoxy groups with chlorine, yielding 2-chloro-5-(chloromethyl)pyridine (B46043). google.com This method is advantageous as it utilizes readily accessible starting materials and involves a low number of synthesis steps. google.com

Starting MaterialKey TransformationsProduct
2-PicolineFriedel-Crafts acylation, reduction, chlorination. google.com2-Methyl-6-(chloromethyl) pyridine hydrochloride
2-Alkoxy-5-alkoxymethyl-pyridineReaction with a chlorinating agent. google.com2-Chloro-5-(chloromethyl)pyridine
Reductive Pathways (e.g., from acetylpyridine derivatives)

A significant pathway for the synthesis of chloromethylpyridine derivatives involves the reduction of an acetylpyridine precursor. This multi-step approach typically begins with a Friedel-Crafts acylation of a methylpyridine, such as 2-picoline, to introduce an acetyl group, yielding a compound like 2-methyl-6-acetylpyridine. google.com

The crucial reductive step follows, where the acetyl group is converted into a hydroxymethyl group. This transformation is key to setting up the subsequent chlorination of the methyl side-chain. A variety of reducing agents can be employed for this purpose, each with its own specific reaction conditions and efficacy. google.com The product of this reduction, for instance, 2-methyl-6-hydroxymethylpyridine, serves as the direct precursor for the final chlorination step. google.com

Table 1: Reducing Agents for Acetylpyridine Conversion

Reducing Agent Typical Application Reference
Sodium borohydride (B1222165) (NaBH₄) A common and selective reagent for reducing ketones to secondary alcohols. google.com
Lithium Aluminium Hydride (LiAlH₄) A powerful, non-selective reducing agent capable of reducing ketones and other functional groups. google.com
Raney Nickel A heterogeneous catalyst used for catalytic hydrogenation. google.com
Palladium on Carbon (Pd/C) A catalyst for hydrogenation reactions, often using hydrogen gas. google.com
Chloromethylation Strategies Utilizing Specific Reagents

The conversion of the hydroxymethyl group to the target chloromethyl group is a critical step that can be achieved using several specific chlorinating agents. The choice of reagent can significantly impact yield, purity, and the formation of side products.

Thionyl Chloride (SOCl₂): Thionyl chloride is a robust and widely used reagent for converting alcohols to alkyl chlorides. mdpi.comgoogle.com In the synthesis of chloromethylpyridines, the hydroxymethylpyridine precursor is treated with thionyl chloride, often in a suitable solvent or neat, to yield the desired product. google.commdpi.com However, the high reactivity of SOCl₂ can be a drawback. It can lead to over-conversion, where other substituents on the pyridine ring, such as bromine, may be replaced by chlorine. mdpi.com This lack of selectivity can complicate purification and reduce the yield of the desired isomer. mdpi.com The reaction with thionyl chloride also produces sulfur dioxide gas as a byproduct, which poses handling challenges, particularly on a larger industrial scale. mdpi.com

Cyanuric Chloride-DMF Adduct: As a milder alternative to thionyl chloride, the adduct formed from cyanuric chloride and dimethylformamide (DMF) offers a more selective method for chlorination. mdpi.com This reagent has been shown to cleanly convert hydroxymethylpyridines to their corresponding chloromethyl derivatives without causing undesired side reactions like halogen exchange on the pyridine ring. mdpi.com For example, in the synthesis of 2-bromo-6-chloromethylpyridine, the use of the cyanuric chloride-DMF adduct successfully prevented the formation of the over-chlorinated side product, 2-chloro-6-chloromethylpyridine. mdpi.com This demonstrates its utility in syntheses where chemo- and regioselectivity are paramount.

Chloromethyl Methyl Ether (CMME): Chloromethyl methyl ether (CMME) is another reagent used in organic synthesis as a chloromethylating agent, particularly in variations of the Blanc chloromethylation. wikipedia.org It is also employed for introducing the methoxymethyl (MOM) protecting group. wikipedia.org While a potent alkylating agent, its synthesis and use require careful handling due to its carcinogenic nature. wikipedia.orgresearchgate.net Convenient methods for its synthesis involve the reaction of dimethoxymethane (B151124) with acetyl chloride in the presence of a Lewis acid catalyst, which produces a high-purity solution of CMME that can be used in situ. organic-chemistry.org

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the development of more efficient, scalable, and sustainable processes.

Continuous Flow Reaction Modules for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. rsc.org These benefits include improved heat and mass transfer, enhanced safety for handling hazardous reagents and exothermic reactions, and the potential for straightforward automation and scalability. mdpi.comnih.gov

In the context of pyridine derivatives, continuous flow methodologies have been successfully applied. For instance, a multi-stage liquid-phase continuous chlorination process has been developed for the synthesis of 2-chloro-6-trichloromethylpyridine from 2-methyl pyridine. google.com This approach allows for better control over reaction parameters and residence time, leading to higher efficiency. Similarly, the synthesis of 2-methylpyridines has been achieved using a simplified bench-top continuous flow system, where a solution of the pyridine precursor is passed through a heated column packed with a Raney® nickel catalyst. mdpi.com This method resulted in shorter reaction times, increased safety, and reduced waste compared to conventional batch protocols. mdpi.com

Green Chemistry Metrics and Sustainable Synthetic Practices in Pyridine Chlorination

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.gov This is achieved by using less hazardous chemicals, designing energy-efficient processes, and preventing waste generation. acs.org The "greenness" of a chemical process can be quantitatively assessed using various metrics. researchgate.netresearchgate.net

Table 2: Key Green Chemistry Metrics

Metric Description Ideal Value Reference
Atom Economy (AE) Measures the efficiency of a reaction in converting the mass of reactants into the desired product. 100% (or 1) researchgate.net
Reaction Mass Efficiency (RME) The percentage of the mass of reactants that ends up in the final product, accounting for yield and stoichiometry. 100% researchgate.net
E-Factor The ratio of the total mass of waste generated to the mass of the desired product. 0 orientjchem.org

Chemo- and Regioselective Synthesis of 2-Chloro-4-(chloromethyl)-6-methylpyridine and Related Isomers

Achieving high selectivity is a central challenge in the synthesis of substituted pyridines, particularly when multiple reactive sites are present. The ability to control the reaction to produce a specific isomer is crucial for ensuring product purity and maximizing yield.

Control of Halogen Exchange and Over-chlorination Pathways

During the chlorination of pyridine derivatives, the potential for over-chlorination and halogen exchange presents a significant challenge to selectivity. As previously noted, the use of highly reactive chlorinating agents like thionyl chloride can lead to the substitution of other halogen atoms present on the pyridine ring. mdpi.com

Strategies to control these undesired pathways involve careful selection of reagents and reaction conditions.

Milder Reagents: Employing less aggressive chlorinating agents, such as the cyanuric chloride•DMF adduct, can effectively prevent the substitution of other ring substituents, thereby avoiding the formation of over-chlorinated byproducts. mdpi.com

Temperature Control: The temperature of the chlorination reaction is a critical parameter. In the vapor-phase chlorination of pyridine, using a two-stage reactor with a controlled "hot spot" (350°C to 500°C) followed by a lower temperature zone can selectively produce 2-chloropyridine (B119429) while minimizing the formation of other isomers. google.com Running the reaction at temperatures substantially below this range results in poor conversion, while significantly higher temperatures lead to low yields of the desired product. google.com

Catalyst Selection: In liquid-phase chlorinations, the choice of catalyst is important. The reaction of 2-chloro-6-(trichloromethyl)pyridine with chlorine in the presence of specific catalysts at temperatures of at least 160°C can be controlled to produce various dichloro- and trichloro-derivatives. google.com

By carefully manipulating these factors, chemists can steer the reaction toward the desired chemo- and regioselective outcome, ensuring the efficient synthesis of specific isomers like this compound.

Catalytic Systems for Improved Selectivity (e.g., Lewis Acids like FeCl₃, Phase-Transfer Catalysts)

The synthesis of this compound presents a significant challenge in regioselectivity. The starting material, 2-chloro-4,6-dimethylpyridine (B1589981), possesses two methyl groups at the C4 and C6 positions, which can both undergo side-chain chlorination. Conventional free-radical chlorination methods often lack selectivity, leading to a mixture of monochlorinated isomers (chlorination at C4 vs. C6), polychlorinated products (dichloromethyl and trichloromethyl derivatives), and ring chlorination. google.com To overcome these limitations, specific catalytic systems are employed to enhance the selectivity of the chlorination reaction, favoring the formation of the desired 4-(chloromethyl) isomer.

Lewis Acid Catalysis

Lewis acids are known to influence the outcome of various organic reactions by activating substrates or reagents. nih.gov In the context of chlorination, Lewis acids like ferric chloride (FeCl₃) have been investigated for their potential to direct the reaction and improve selectivity.

Recent advancements have demonstrated a highly selective method for the chlorination of C(sp³)–H bonds in methylarenes using a combination of visible light and a catalytic amount of FeCl₃, with magnesium chloride (MgCl₂) as the chlorine source. rsc.org This system operates under mild, oxidant-free conditions and has shown remarkable selectivity for the chlorination of primary C-H bonds in compounds like toluene. rsc.org The reaction is believed to proceed through a free radical mechanism, where the FeCl₃/light system facilitates the generation of a selective chlorine radical. rsc.org

While this specific methodology has not been documented for 2-chloro-4,6-dimethylpyridine, the high selectivity observed in analogous systems suggests its potential for controlling the regioselectivity in the synthesis of this compound. The electronic and steric differences between the methyl groups at the C4 and C6 positions, influenced by the chloro-substituent at C2, could be exploited by such a catalytic system to favor chlorination at the desired C4 position.

Below is a table summarizing the results of the visible light-induced FeCl₃-catalyzed chlorination of toluene, a model substrate for benzylic C-H chlorination, which illustrates the potential selectivity achievable with this system.

Table 1: FeCl₃-Catalyzed Chlorination of Toluene rsc.org
SubstrateCatalyst SystemProductConversion (%)Selectivity (%)Yield (%)
TolueneFeCl₃ / Visible Light / MgCl₂Benzyl chloride959891

The data indicates a high preference for monochlorination with minimal formation of by-products, a key goal in the synthesis of this compound. rsc.org Lewis acids such as AlCl₃ and FeCl₃ have also been shown to influence the regioselectivity of ring chlorination in substrates like 2-chlorotoluene, further highlighting their role in directing halogenation reactions. researchgate.net

Phase-Transfer Catalysis

Side-chain chlorination of methylpyridines often proceeds via a radical mechanism, which generates hydrogen chloride (HCl) as a byproduct. google.com The basic nitrogen atom of the pyridine ring readily reacts with HCl to form a hydrochloride salt. google.com This salt often has low solubility in the organic reaction medium, leading to its precipitation and creating a heterogeneous reaction mixture that can complicate the process and reduce reactivity. google.com

In the context of 2-chloro-4,6-dimethylpyridine chlorination, a PTC system could be employed in conjunction with a basic aqueous solution to continuously neutralize the HCl as it is formed. This would prevent the formation and precipitation of the pyridine hydrochloride salt, keeping the substrate in the organic phase and available for reaction. This approach is conceptually similar to a patented method for the chlorination of 2-chloro-4-methylpyridine, where a basic solution is added to neutralize HCl and maintain the reaction, resulting in a two-phase system. google.com

The application of PTC in chloromethylation of various aromatic hydrocarbons is well-documented, demonstrating its utility in improving reaction conditions and yields. psu.edu By maintaining a homogeneous organic phase and efficiently managing the acid byproduct, phase-transfer catalysis represents a viable strategy for optimizing the synthetic process of this compound.

Reactivity and Reaction Mechanisms of 2 Chloro 4 Chloromethyl 6 Methylpyridine

Nucleophilic Substitution Reactions

The presence of two chloro groups at different positions—one on the pyridine (B92270) ring and one on the methyl substituent—dictates the molecule's susceptibility to nucleophilic attack.

Reactivity of the Chloromethyl Group with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The chloromethyl group (-CH2Cl) at the 4-position of the pyridine ring is particularly reactive towards a wide array of nucleophiles. This heightened reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. The chlorine atom on the methyl group is more readily displaced than the chlorine atom directly attached to the pyridine ring.

Reactions with nucleophiles such as amines, thiols, and alcohols proceed via a standard SN2 mechanism, leading to the formation of a new carbon-nucleophile bond. For instance, reaction with an amine would yield a 4-(aminomethyl)pyridine (B121137) derivative, while reaction with a thiol would produce a 4-(thiomethyl)pyridine.

The reaction with alcohols or their corresponding alkoxides, such as sodium methoxide (B1231860) in methanol, results in the formation of the corresponding ether. vedantu.comdoubtnut.comyoutube.comyoutube.comyoutube.com For example, treatment with sodium methoxide would yield 2-chloro-4-(methoxymethyl)-6-methylpyridine. The general scheme for these reactions can be represented as follows:

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

Nucleophile (Nu-) Reagent Example Product
Amine (R-NH2) Ethylamine 2-Chloro-4-(ethylaminomethyl)-6-methylpyridine
Thiol (R-SH) Ethanethiol 2-Chloro-4-(ethylthiomethyl)-6-methylpyridine
Alcohol (R-OH) Methanol 2-Chloro-4-(methoxymethyl)-6-methylpyridine

Influence of Pyridine Ring Substituents on Nucleophilic Reactivity

The substituents on the pyridine ring significantly modulate the reactivity of both chloro groups. The chlorine atom at the 2-position and the methyl group at the 6-position have a pronounced electronic effect on the ring and, consequently, on the reactivity of the chloromethyl group.

The pyridine nitrogen atom is inherently electron-withdrawing (-I effect), which deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution. uoanbar.edu.iq This effect is further enhanced by the chloro substituent at the 2-position. The combined electron-withdrawing nature of the nitrogen and the 2-chloro group decreases the electron density at the 4-position, which can influence the stability of the transition state in nucleophilic substitution reactions at the chloromethyl group.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. uoanbar.edu.iq This deactivation is intensified by the presence of the electron-withdrawing chloro group at the 2-position. The nitrogen atom is also basic and will be protonated in the acidic conditions typically required for electrophilic aromatic substitution, forming a pyridinium (B92312) ion. uoanbar.edu.iq This further deactivates the ring towards attack by electrophiles.

Should an electrophilic substitution occur, the position of attack would be directed by the existing substituents. The electron-donating methyl group at the 6-position would direct incoming electrophiles to the ortho and para positions relative to it. However, the strong deactivating effect of the 2-chloro group and the pyridine nitrogen generally makes such reactions unfavorable.

Oxidation and Reduction Chemistry

Formation of Pyridine N-Oxides and Other Oxidized Derivatives

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. arkat-usa.orgscripps.edu This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgvulcanchem.com

The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. The N-oxide group is electron-donating by resonance and can activate the ring towards electrophilic substitution, particularly at the 4-position. Conversely, it also facilitates nucleophilic substitution at the 2- and 6-positions. The oxidation of 2-Chloro-4-(chloromethyl)-6-methylpyridine would yield this compound N-oxide.

Further oxidation could potentially target the methyl group or the chloromethyl group, but the N-oxidation is generally the most facile oxidation reaction for pyridines.

Electrochemical Reduction Studies and Mechanisms of Carbon-Chlorine Bond Cleavage

Electrochemical studies on chloropyridines have shown that the carbon-chlorine bond can be cleaved through reductive processes. The reduction potential for the C-Cl bond on the pyridine ring is generally higher (more negative) than for the C-Cl bond on the chloromethyl group, indicating that the latter is more easily reduced.

The mechanism of carbon-chlorine bond cleavage typically involves the stepwise addition of electrons. The first step is the transfer of an electron to the molecule to form a radical anion. This radical anion can then undergo fragmentation, cleaving the C-Cl bond to form a pyridyl radical and a chloride ion. The pyridyl radical can then be further reduced to an anion, which can be protonated by the solvent or a proton source to yield the dechlorinated product.

The specific reduction potentials and the preferred site of initial reduction (ring vs. side chain) would depend on the experimental conditions, including the solvent, electrode material, and the presence of any mediators.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions, often mediated by palladium or nickel catalysts, are widely used to construct complex molecules from simpler starting materials. tcichemicals.com In the context of this compound, the presence of two distinct chlorine atoms—one on the pyridine ring and one in the chloromethyl group—offers potential for selective reactivity in these transformations.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies for C-C Bond Formation

The Suzuki-Miyaura coupling is a prominent cross-coupling reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. sigmaaldrich.comlibretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and the commercial availability and low toxicity of the organoboron reagents. nih.gov

For halogenated pyridines, including derivatives of this compound, the Suzuki-Miyaura coupling provides a versatile method for introducing aryl, heteroaryl, or alkyl groups onto the pyridine core. nih.govnih.gov The reactivity of the C-Cl bond on the pyridine ring is central to this process. The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various chloropyridines. For instance, palladium catalysts have been effectively used for the cross-coupling of 2-chloropyridines with arylboronic acids. researchgate.net The development of highly active catalyst systems, such as those based on palladium complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has enabled the efficient coupling of even less reactive chloroarenes. nih.govresearchgate.net These advanced catalysts can overcome challenges such as the potential for the Lewis basic pyridine nitrogen to inhibit the catalyst. nih.gov

The table below summarizes representative conditions and outcomes for Suzuki-Miyaura coupling reactions involving chloropyridine derivatives, illustrating the scope of this methodology.

Catalyst SystemReactantsProductYield (%)
Pd₂(dba)₃ / Ligand2-Pyridylboronate and Aryl BromideBiaryl74-82
Pd₂(dba)₃ / Ligand2-Pyridylboronate and Aryl ChlorideBiaryl73-78
Pd Catalyst / Base2-Chloropyridine (B119429) and Arylboronic Acid2-Arylpyridine39-99

This table presents a summary of data from various sources and is for illustrative purposes.

Alkylating Agent Behavior and Mechanistic Investigations

Alkylating agents are reactive compounds that introduce an alkyl group into a molecule through the formation of a covalent bond. nih.gov In the case of this compound, the chloromethyl group (-CH₂Cl) is the primary site responsible for its alkylating behavior. This functionality can react with nucleophiles, leading to the substitution of the chlorine atom and the formation of a new bond.

The reactivity of the chloromethyl group is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom at the 2-position can affect the electrophilicity of the carbon atom in the chloromethyl group, thereby influencing its reactivity towards nucleophiles.

Mechanistic investigations into the alkylating behavior of such compounds often involve studying their reactions with various nucleophiles and analyzing the products and reaction rates. These studies help to elucidate the reaction pathways, which can proceed through either an SN1 or SN2 mechanism. An SN1 mechanism would involve the formation of a relatively stable pyridylmethyl carbocation intermediate, while an SN2 mechanism would involve a direct backside attack by the nucleophile on the carbon atom of the chloromethyl group.

Comparative Reactivity Studies with Analogous Halogenated Pyridine Derivatives

The reactivity of this compound can be better understood by comparing it to other halogenated pyridine derivatives. The position and nature of the halogen substituents on the pyridine ring, as well as the presence of other functional groups, significantly influence the molecule's chemical behavior.

In cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. However, advancements in catalyst technology have made the coupling of chloroarenes more feasible. nih.gov For instance, studies comparing the reactivity of 2,6-dibromopyridine (B144722) and 2,6-dichloropyridine (B45657) in Suzuki-Miyaura reactions have shown that under certain optimized conditions, both can react with similar efficiency. nih.gov However, in some cases, the higher barrier to oxidative addition for aryl chlorides compared to bromides can lead to different reactivity patterns. nih.gov

The presence of the chloromethyl group introduces another reactive site. The relative reactivity of the ring chlorine versus the chloromethyl chlorine can be controlled by the choice of reaction conditions and reagents. For example, nucleophilic substitution reactions might preferentially occur at the more electrophilic chloromethyl position, while transition metal-catalyzed cross-coupling reactions would typically engage the C-Cl bond on the aromatic ring.

The electronic effects of substituents on the pyridine ring also play a crucial role. Electron-donating groups can increase the electron density of the ring, potentially affecting the rate of oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic aromatic substitution.

The following table provides a conceptual comparison of the reactivity of different halogenated pyridine sites.

Position of HalogenType of ReactionGeneral Reactivity Trend
2- or 6-positionSuzuki-Miyaura CouplingC-I > C-Br > C-Cl
4-positionNucleophilic Aromatic SubstitutionDependent on activating/deactivating groups
Chloromethyl groupNucleophilic Substitution (Alkylation)Generally more reactive than ring halogens in non-catalyzed substitutions

This table provides a generalized overview of reactivity trends.

Derivatives and Structure Reactivity Relationships of 2 Chloro 4 Chloromethyl 6 Methylpyridine

Design and Synthesis of Novel Bioactive Derivatives

The rational design of new bioactive molecules is a cornerstone of medicinal chemistry and often begins with a versatile starting material like 2-Chloro-4-(chloromethyl)-6-methylpyridine. mdpi.com The goal is to synthesize derivatives with specific pharmacological profiles by introducing various functional groups. The process leverages the compound's reactive sites to build a library of novel molecules for biological screening. targetmol.commdpi.com

Research into structurally similar compounds illustrates common synthetic pathways. For instance, the synthesis of derivatives from the isomeric 2-chloro-5-(chloromethyl)pyridine (B46043) showcases the generation of novel compounds through continuous flow reactions, an efficient and rapid method. asianpubs.org Likewise, related pyridine (B92270) derivatives can be synthesized through multi-step processes involving oxidation and chlorination. The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine involves steps like N-oxidation followed by allylic chlorination using reagents such as trichloroisocyanuric acid (TCCA). orientjchem.org These examples highlight that the chloromethyl group is a key handle for derivatization, allowing for the introduction of sulfonyl groups or other functionalities to create molecules with potential bioactivity.

Table 1: Examples of Synthetic Transformations for Pyridine Derivatives

Starting MaterialReagent(s)Key TransformationResulting Derivative Class
2,3-Lutidine1. RuCl₃, O₂2. NaSH, CH₃I3. H₂O₂4. Trichloroisocyanuric acidN-oxidation, Thiolation, Oxidation, ChlorinationSubstituted (Chloromethyl)pyridine orientjchem.org
2-Bromo-6-hydroxymethylpyridineThionyl Chloride (SOCl₂)Chlorination2-Bromo-6-(chloromethyl)pyridine (B1342937) mdpi.com
2-Aminothiazole-5-carboxylate2-Methyl-4,6-dichloropyrimidineNucleophilic SubstitutionThiazolecarboxamide derivative google.com

This table illustrates synthetic strategies applicable to functionalized pyridines, demonstrating how chloromethyl and other substituted pyridines are used to build complex molecules.

Impact of Pyridine Ring Substitution Patterns on Chemical Transformations

The reactivity of this compound is profoundly influenced by the electronic nature and position of its substituents. The pyridine ring itself is electron-deficient, which facilitates nucleophilic aromatic substitution at the C2 position. The existing methyl group at C6 is weakly electron-donating, while the chloro group at C2 is electron-withdrawing.

Studies on a range of 2-chloropyridine (B119429) derivatives show that the rate of nucleophilic substitution is heavily dependent on the presence of other electron-withdrawing groups on the ring. researchgate.net For example, adding a strongly electron-withdrawing group like a nitro group at the C3 or C5 position of this compound would significantly increase the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles. Conversely, adding an electron-donating group like an amino group would decrease its reactivity. This principle allows chemists to tune the molecule's reactivity for specific transformations. researchgate.net The orientation of substituents on the pyridine ring can also influence donor-acceptor behavior and bonding with other molecules or metal centers. researchgate.net

Isomeric Forms and Their Distinct Chemical Profiles

Isomers of this compound exhibit distinct chemical behaviors due to the different spatial relationships between their functional groups. The reactivity of a given site can be enhanced or diminished by the proximity of other groups through steric or electronic effects.

For example, in the isomer 2-chloro-6-(chloromethyl)pyridine, the reactive chloromethyl group is adjacent to the nitrogen atom and the C2-chloro substituent. This proximity can lead to different reactivity compared to the target compound, where the chloromethyl group is at the C4 position, flanked by a hydrogen and the C6-methyl group. The synthesis of 2-bromo-6-(chloromethyl)pyridine highlights a potential side reaction where over-conversion can lead to the formation of 2-chloro-6-(chloromethyl)pyridine, indicating the reactivity of halogen substituents on the ring under certain conditions. mdpi.com Another isomer, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, demonstrates a different substitution pattern where the powerful electron-withdrawing sulfonyl group dramatically alters the electronic properties of the ring. orientjchem.org

Table 2: Comparison of Isomeric (Chloromethyl)pyridines

Compound NameKey Structural FeaturePotential Reactivity Difference
This compound Chloromethyl at C4, flanked by H and methyl at C6.Reactivity of chloromethyl group is subject to steric influence from the C6-methyl group.
2-Chloro-6-(chloromethyl)pyridineChloromethyl at C6, adjacent to ring nitrogen.Increased steric hindrance around the chloromethyl group from the adjacent C2-chloro group. Potential for chelation with metals involving the ring nitrogen. mdpi.com
2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridineChloromethyl at C2; strong electron-withdrawing SO₂CH₃ group at C4.The C2-chloromethyl group is activated. The sulfonyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. orientjchem.org

Elucidation of Structure-Reactivity Relationships in Functionalized Pyridines

The relationship between structure and reactivity in functionalized pyridines like this compound is governed by the interplay of several factors:

Reactivity of the Chloromethyl Group: The -CH₂Cl group is a primary site for SN2 reactions. Its reactivity can be influenced by the electronic nature of the pyridine ring. An electron-withdrawing ring system enhances the electrophilicity of the methylene (B1212753) carbon, but also stabilizes the transition state, affecting reaction rates. The mechanism often involves the formation of a reactive chloromethyl cation intermediate.

Reactivity of the Ring Chlorine: The chlorine at C2 is susceptible to nucleophilic aromatic substitution (SNAr). The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex, which is favored by other electron-withdrawing substituents on the ring. researchgate.net

Influence of the Methyl Group: The C6-methyl group has a modest electron-donating effect through hyperconjugation and induction. It also provides steric bulk, which can hinder the approach of nucleophiles to the adjacent C2-chloro position or influence the conformation of molecules binding to the ring nitrogen.

Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic routes that selectively target one of the reactive sites.

Strategies for Modulating Reactivity through Electronic and Steric Effects of Substituents

Chemists can strategically modulate the reactivity of the pyridine core by carefully choosing substituents that impart specific electronic and steric effects. rsc.org

Electronic Effects: The electronic properties of substituents like chlorine, methyl, and chloromethyl have been characterized in detail. nih.gov The inductive effect of the two chlorine atoms in this compound makes the pyridine ring highly electron-deficient. This can be either enhanced or counteracted by introducing new substituents. For example, nitration of the ring would further increase its reactivity towards nucleophiles, whereas amination would decrease it. Electronic spectral studies on related compounds like 2-chloro-6-methylpyridine (B94459) confirm that substituents have a marked influence on the electronic transitions within the aromatic ring. researchgate.net

Steric Effects: Steric hindrance is a powerful tool for directing chemical reactions. researchgate.net In this compound, the C6-methyl group can sterically shield the C2-chloro position from bulky nucleophiles, potentially allowing for selective reaction at the more accessible C4-chloromethyl site. This concept of using steric shields to block nearby C-H bonds has been effectively used to achieve regioselectivity in other aromatic systems. nih.gov By replacing the C6-methyl group with larger groups (e.g., isopropyl, tert-butyl), one could further enhance this steric blocking to enforce high selectivity in reactions. bris.ac.uk

Table 3: Influence of Substituents on Reactivity

EffectSubstituent TypeExampleImpact on this compound
Electronic Electron-Withdrawing-NO₂Increases reactivity of C2-Cl towards nucleophilic aromatic substitution. researchgate.net
Electronic Electron-Donating-NH₂Decreases reactivity of C2-Cl towards nucleophilic aromatic substitution.
Steric Bulky Alkyl Group-C(CH₃)₃ (tert-Butyl)Hinders nucleophilic attack at adjacent positions (e.g., C2 or C6). rsc.orgbris.ac.uk
Steric Small Group-H, -FAllows for easier access of reagents to nearby reactive sites. nih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and other magnetically active nuclei within the molecule.

Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms in 2-Chloro-4-(chloromethyl)-6-methylpyridine. The ¹H NMR spectrum provides characteristic signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and chloromethyl groups.

The aromatic region of the spectrum is of particular interest. The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the remaining ring protons. For a related compound, 2-chloro-6-methylpyridine (B94459), the aromatic protons exhibit distinct signals. chemicalbook.com Similarly, in 4-(chloromethyl)pyridine (B78701) hydrochloride, the protons on the pyridine ring show characteristic chemical shifts. chemicalbook.com In this compound, the two aromatic protons would be expected to appear as distinct singlets due to the lack of adjacent protons, a feature that simplifies spectral interpretation.

The protons of the methyl group (CH₃) typically resonate as a singlet in the upfield region of the spectrum, generally around δ 2.3-2.5 ppm. The chemical shift is influenced by the electron-donating nature of the methyl group and its position relative to the electron-withdrawing chlorine atom and the pyridine nitrogen. For comparison, the methyl protons in 2-chloro-5-methylpyridine (B98176) appear at δ 2.27 ppm. chemicalbook.com

The methylene (B1212753) protons of the chloromethyl group (CH₂Cl) also produce a singlet, but at a more downfield position compared to the methyl group, typically in the range of δ 4.5-4.7 ppm. This significant downfield shift is a direct consequence of the deshielding effect of the adjacent electronegative chlorine atom.

¹H NMR is also a powerful tool for real-time monitoring of chemical reactions involving this compound. By acquiring spectra at various time points, chemists can track the disappearance of reactant signals and the emergence of product signals, thereby determining reaction kinetics and completion.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H~7.2-7.5Singlet
Aromatic-H~7.0-7.3Singlet
Chloromethyl (-CH₂Cl)~4.5-4.7Singlet
Methyl (-CH₃)~2.4-2.6Singlet

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete accounting of the carbon skeleton.

The ¹³C NMR spectrum will display signals corresponding to the four distinct aromatic carbons of the pyridine ring, the carbon of the methyl group, and the carbon of the chloromethyl group. The chemical shifts of the aromatic carbons are influenced by the positions of the chloro, chloromethyl, and methyl substituents. Generally, carbons directly attached to the electronegative chlorine atom and the nitrogen atom of the pyridine ring will be observed at lower field (higher ppm values). For instance, in 2-chloropyridine (B119429), the carbon atom bonded to chlorine (C2) and the carbon adjacent to nitrogen (C6) show significant downfield shifts. chemicalbook.com

The carbon of the chloromethyl group is also significantly deshielded by the attached chlorine atom, causing its signal to appear in the range of δ 40-50 ppm. In contrast, the carbon of the methyl group, being less deshielded, will resonate at a much higher field, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C2 (C-Cl)~150-155
C6 (C-CH₃)~158-162
C4 (C-CH₂Cl)~145-150
C3/C5~120-125
Chloromethyl (-CH₂Cl)~40-50
Methyl (-CH₃)~20-25

Note: Predicted values are based on typical chemical shift ranges and substituent effects in pyridine systems. organicchemistrydata.orgyoutube.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Progress Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. lookchem.com

In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a long, thin capillary column. The retention time, the time it takes for a component to travel through the column, is a characteristic property that can be used for identification. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (M⁺) and a series of fragment ion peaks.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be particularly informative, as the presence of two chlorine atoms will result in a characteristic M⁺, M+2, and M+4 pattern with specific intensity ratios, confirming the presence of two chlorine atoms in the molecule.

GC-MS is also an invaluable tool for assessing the purity of a sample of this compound. The presence of any impurities will be revealed as additional peaks in the gas chromatogram, and their corresponding mass spectra can often be used to identify them. Furthermore, GC-MS can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. This allows for the determination of when the reaction is complete and can help to optimize reaction conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This high precision allows for the unambiguous determination of the elemental composition of a molecule.

While low-resolution MS can confirm the nominal molecular weight, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound (C₇H₇Cl₂N), HRMS would provide a highly accurate mass measurement for the molecular ion. lookchem.com This experimentally determined mass can then be compared to the calculated exact mass for the proposed formula. A close match between the experimental and calculated masses provides definitive confirmation of the molecular formula. This level of certainty is often required for publications in peer-reviewed journals and for patent applications.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to identify the vibrational modes of a molecule. Each functional group in a molecule absorbs infrared radiation and scatters Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, these techniques would be used to identify and confirm the presence of its key structural features. Analysis of the spectra would involve assigning observed vibrational bands to specific motions of the atoms, such as stretching and bending of the C-H, C-C, C-N, and C-Cl bonds.

Expected Vibrational Modes:

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring would be observed.

C-Cl Stretching: Bands corresponding to the carbon-chlorine stretching vibrations from both the chloro and chloromethyl groups would be present.

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group would be identifiable.

CH₂ Group Vibrations: Stretching and bending vibrations of the methylene group in the chloromethyl substituent would also be present.

A detailed vibrational analysis would require experimentally obtained spectra, which could then be compared with theoretical calculations (e.g., using Density Functional Theory, DFT) to achieve a precise assignment of the vibrational modes.

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Planarity Analysis

A crystallographic study would reveal the conformation of the chloromethyl group relative to the pyridine ring. It would also determine the degree of planarity of the pyridine ring itself, which can be influenced by the electronic and steric effects of its substituents. For instance, analysis of a related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), has shown that the pyridine ring is almost planar.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry are used to study the redox properties of a compound, revealing information about its electron transfer processes. For this compound, this technique would determine its oxidation and reduction potentials. This data provides insight into the electronic nature of the molecule, such as the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such information is valuable in understanding its reactivity and potential applications in areas like materials science or catalysis. However, no specific cyclic voltammetry data for this compound has been reported in the available literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. The B3LYP and B3PW91 functionals, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed for this purpose.

A DFT study on a related compound, 4-chloromethyl pyridine (B92270) hydrochloride, using the B3LYP/6-311++G(d,p) basis set, provides valuable insights into the electronic characteristics that can be inferred for 2-Chloro-4-(chloromethyl)-6-methylpyridine. ijcrt.org The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ijcrt.org

For 4-chloromethyl pyridine hydrochloride, the HOMO and LUMO energies were calculated, and the resulting energy gap was determined. ijcrt.org This data, along with calculated values for electronegativity, chemical hardness, and the electrophilicity index, helps to quantify the molecule's electronic properties. While the absolute values for this compound would differ due to the presence of the 2-chloro and 6-methyl groups, the trends observed for 4-chloromethyl pyridine hydrochloride are informative. The electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating effect of the methyl group at the 6-position would further modulate the electronic properties of the pyridine ring.

Calculated PropertyValue for 4-chloromethyl pyridine hydrochloride ijcrt.orgExpected Influence of Substituents in this compound
HOMO Energy-The electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing chloro group would lower it. The net effect would depend on the balance of these opposing influences.
LUMO Energy-Both the chloro and chloromethyl groups are expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap-The competing effects of the substituents make a definitive prediction without specific calculations difficult. However, the presence of multiple substituents is likely to result in a smaller energy gap compared to unsubstituted pyridine, suggesting increased reactivity.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While no specific MD simulations for this compound have been reported, studies on substituted pyridine derivatives in various environments can offer general expectations. nih.govnih.gov

MD simulations could be employed to understand how this compound behaves in different solvents, which is crucial for predicting its behavior in chemical reactions. Such simulations would reveal information about the solvation shell around the molecule and the stability of different conformers in solution. Furthermore, MD simulations are valuable in studying the interactions of molecules with biological targets, such as proteins, by revealing the dynamic process of binding and the stability of the resulting complex. nih.gov

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry provides tools to predict the reactivity of a molecule and the likely pathways of its reactions. For this compound, the presence of multiple reactive sites—the pyridine nitrogen, the chloro substituent on the ring, and the chloromethyl group—makes predicting its chemical behavior complex.

DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the pyridine nitrogen would be a site of negative potential, making it a likely target for protonation or reaction with other electrophiles. The carbon atoms attached to the chlorine atoms would exhibit positive potential, marking them as sites for nucleophilic substitution.

Furthermore, computational methods can be used to calculate the energies of transition states and intermediates for various potential reaction pathways. nih.gov This allows for the determination of activation energies, which are critical for predicting the feasibility and rate of a reaction. For instance, the relative activation energies for nucleophilic substitution at the 2-chloro position versus the chloromethyl group could be calculated to predict the selectivity of such reactions. Studies on the nucleophilicity of substituted pyridines have shown that both electron-donating and electron-withdrawing substituents significantly influence the reactivity of the pyridine ring. ias.ac.inresearchgate.net

Conformational Analysis and Energy Landscapes

A computational study of benzyl chloride, a similar structure where a chloromethyl group is attached to a benzene ring, provides a model for understanding the conformational preferences of the chloromethyl group in this compound. ias.ac.in Overtone spectroscopy combined with theoretical analysis of benzyl chloride has shown that the most stable conformation is one where the C-Cl bond is symmetrically oriented with respect to the aromatic ring. ias.ac.in This suggests that for this compound, the chloromethyl group is not locked in a single position but can rotate, with certain conformations being energetically more favorable.

A detailed conformational analysis would involve calculating the potential energy of the molecule as a function of the dihedral angle of the C-C-Cl-H bond of the chloromethyl group. This would generate a potential energy surface, or energy landscape, identifying the global minimum (the most stable conformer) and any local minima (other stable conformers), as well as the energy barriers between them.

ConformerRelative Energy (kcal/mol)Description
Staggered-The C-Cl bond is staggered relative to the C-C bonds of the pyridine ring. This is expected to be an energy minimum.
Eclipsed-The C-Cl bond is eclipsed with a C-C bond of the pyridine ring. This is expected to be an energy maximum and represent a transition state for rotation.

Elucidation of Aromaticity and Electronic Properties in Substituted Pyridines

The aromaticity of the pyridine ring in this compound is a key determinant of its stability and reactivity. Substituents on the ring can significantly influence its aromatic character by altering the electron distribution within the π-system.

The effect of substituents on the aromaticity of a pyridine ring is a complex interplay of inductive and resonance effects. nih.govacs.org

Chloro Group (at C2): The chlorine atom is electronegative and withdraws electron density from the ring through the sigma bond (inductive effect). It can also donate electron density to the ring through its lone pairs (resonance effect), although this is generally weaker for halogens. The net effect is typically electron-withdrawing, which can slightly decrease the aromaticity of the ring.

Chloromethyl Group (at C4): The chloromethyl group is primarily an electron-withdrawing group due to the electronegativity of the chlorine atom. This withdrawal of electron density from the ring can also lead to a slight decrease in aromaticity.

Methyl Group (at C6): The methyl group is an electron-donating group through an inductive effect, which can slightly enhance the electron density of the pyridine ring and potentially increase its aromaticity.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would provide a more precise understanding of how the combination of these three substituents modulates the aromatic character of the pyridine ring in this compound.

Research Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The strategic placement of chloro-substituents on the 2-Chloro-4-(chloromethyl)-6-methylpyridine molecule renders it an important intermediate for constructing more complex molecular frameworks. The chlorine atom on the pyridine (B92270) ring and the one in the chloromethyl group exhibit different reactivities, enabling selective, stepwise functionalization. This dual reactivity is highly sought after in multi-step organic synthesis.

Research has shown its role as a precursor in the synthesis of various biologically active compounds and complex heterocyclic structures. The chloromethyl group at the 4-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups by reacting it with nucleophiles such as amines, thiols, or alcohols. The chloro group at the 2-position can subsequently be modified, often through cross-coupling reactions. alkalimetals.com

For instance, this compound serves as a key raw material in the synthesis of complex pharmaceutical intermediates. lookchem.com One notable example is its use in building precursors for kinase inhibitors, where the pyridine core acts as a scaffold to which other pharmacologically active moieties are attached. The ability to selectively react at either the chloromethyl group or the ring chloro-substituent provides a powerful tool for medicinal chemists to generate libraries of potential drug candidates. While its isomer, 2-chloro-5-(chloromethyl)pyridine (B46043), is a well-known intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid, the 4-chloromethyl isomer is utilized in different synthetic pathways for other targeted molecules. google.comresearchgate.net

Complex Molecule DerivativePrecursor CompoundApplication Area
C₁₉H₁₉FN₄OSThis compoundPharmaceutical Intermediate
(rac)-2,2,2-trifluoro-N-{(2-{[6-(4-fluoro-2-methoxyphenyl)pyrimidin-4-yl]amino}-6-methylpyridin-4-yl)methyl-λThis compoundPharmaceutical Intermediate

This table showcases examples of complex molecules synthesized using this compound as a starting material or key intermediate. lookchem.com

Ligand Design and Coordination Chemistry Applications

Pyridine-based compounds are fundamental in coordination chemistry, acting as effective ligands for a wide array of transition metals. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming stable complexes. This compound is a precursor for creating more elaborate ligand structures for use in catalysis and materials science. mdpi.com

The development of efficient catalytic systems is a cornerstone of modern chemistry. mdpi.com this compound serves as a foundational element for synthesizing ligands used in both homogeneous and heterogeneous catalysis. The reactive chloromethyl handle allows for the covalent attachment of this pyridine unit to larger, more complex chelating structures. mdpi.com

For example, the chloromethyl group can be reacted with amines to create multidentate ligands, such as those incorporating bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) moieties. These types of ligands are crucial in biomimetic chemistry, where they are used to model the active sites of metalloenzymes. mdpi.com Metal complexes formed with these ligands can catalyze a variety of organic transformations, including oxidations and C-H bond activation. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the pyridine ring, influencing the catalyst's activity and selectivity. mdpi.comresearchgate.net

A significant advancement in catalysis involves the immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. The chloromethyl functionality of this compound makes it an ideal candidate for grafting onto solid supports like functionalized carbons. mdpi.com

The process typically involves a reaction between the chloromethyl group and a functional group on the surface of the activated carbon, forming a stable covalent bond. This immobilizes the pyridine scaffold, which can then be used to chelate metal ions. mdpi.com These carbon-supported catalysts offer several advantages, including enhanced stability, reduced metal leaching, and simplified product purification. Research in this area focuses on creating robust and recyclable catalytic systems for green and sustainable chemical processes. mdpi.com

Applications in Specialty Chemicals and Advanced Materials Development

The unique reactivity of this compound also lends itself to the synthesis of specialty chemicals and the development of advanced materials with tailored properties.

In polymer science, pyridine-containing polymers are of interest due to their potential applications in areas such as gene delivery, sensor technology, and catalysis. mdpi.com this compound can be utilized in polymer chemistry in several ways. It can be used as a functional monomer that, after polymerization, introduces pyridine units into the polymer backbone or as side chains.

Alternatively, its reactive chloromethyl group can be used to functionalize existing polymers. For instance, polymers with nucleophilic side chains can be modified by grafting the 2-chloro-6-methylpyridine (B94459) moiety onto the polymer structure. Furthermore, ligands derived from this compound can be used to prepare metal complexes that act as catalysts for polymerization reactions, such as in the production of polyolefins like polyethylene. mdpi.com The structure of the ligand influences the properties of the resulting polymer, including its molecular weight and polydispersity. mdpi.com

The pyridine ring is a heterocyclic aromatic structure that can act as a chromophore, a component of a molecule responsible for its color. While many functional dyes and pigments are based on heterocyclic scaffolds, specific, widely documented applications of this compound in the synthesis of commercial dyes are not prevalent in available research. However, its derivatives, such as 2-Chloro-6-methylpyridine-4-carbonyl chloride, are used in the broader chemical industry which produces a variety of materials, including pigments. bldpharm.comsigmaaldrich.com The potential exists for this compound to serve as a building block for novel functional dyes, where the pyridine core could be integrated into a larger conjugated system to achieve specific optical properties.

Supramolecular Chemistry and Crystal Engineering Studies (e.g., Halogen Bonding)

No research data is currently available for this section.

Biological Research and Mechanistic Insights

Cytotoxicity Assessment in Research Cell Lines (e.g., HeLa cells)

The cytotoxicity of chemical compounds is frequently assessed using cell lines such as HeLa cells. For many pyridine (B92270) derivatives, cytotoxic effects have been documented and are a key aspect of their evaluation for potential therapeutic applications. The presence of a reactive chloromethyl group in 2-Chloro-4-(chloromethyl)-6-methylpyridine suggests a potential for cytotoxicity, but this has not been experimentally verified.

Methodological Considerations in Biological Activity Profiling

To evaluate the biological activity of this compound, a systematic approach would be necessary. This would involve a battery of in vitro assays, including:

Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant fungi and bacteria.

Cytotoxicity Assays: Using various human cell lines to assess its potential toxicity and therapeutic index.

Mechanistic Studies: To investigate its mode of action, including its potential as an alkylating agent and its effects on specific cellular pathways and enzyme activities.

Addressing Assay Variability and Inconsistent Data

The quest for reproducible biological data is a significant challenge in the scientific community. In the context of screening novel compounds like this compound, variability in bioassays can arise from a multitude of factors, leading to inconsistent and sometimes contradictory results.

Sources of Variability in Biological Assays:

Experimental Conditions: Minor variations in assay conditions such as temperature, incubation time, reagent concentration, and even the specific batch of a reagent can lead to significant differences in results. For a reactive compound like this compound, which contains a potentially labile chloromethyl group, stability in different assay buffers and conditions can be a major source of variability.

Cell-Based Assay Complexity: When using cell lines to evaluate biological activity, factors such as cell passage number, cell density, and the health of the cells can dramatically impact the outcome. Different cell lines can also exhibit varied responses to the same compound due to their unique genetic and proteomic profiles.

High-Throughput Screening (HTS) Challenges: HTS platforms, while powerful, are susceptible to systematic errors, including plate position effects and edge effects. The miniaturized volumes and rapid processing can also introduce variability. The physical properties of a test compound, such as its solubility and potential for aggregation, can also lead to inconsistent data in HTS formats.

Operator-Dependent Variation: Manual pipetting, timing of additions, and other human-dependent steps can introduce subtle errors that accumulate and contribute to data variability.

Strategies to Mitigate Variability:

To address these challenges and improve the reliability of biological data for compounds like this compound, researchers employ several strategies:

Standardization of Protocols: Rigorous and detailed standard operating procedures (SOPs) are essential to ensure that assays are performed consistently across different experiments and by different researchers.

Use of Controls: The inclusion of appropriate positive, negative, and vehicle controls is fundamental to assessing the validity and performance of an assay.

Replication and Statistical Analysis: Performing multiple independent replicates of each experiment is crucial for assessing the statistical significance of the observed effects and for identifying outliers.

Orthogonal Assays: Confirming a biological finding using a different assay that measures the same biological endpoint through a different method can significantly increase confidence in the results.

While specific data on assay variability for this compound is scarce, the principles outlined above are universally applicable and would be critical for any research program involving this compound.

Influence of Compound Purity on Biological Outcomes

Impact of Impurities:

False Positives: An impurity that is more biologically active than the primary compound can lead to a false-positive result, attributing activity to a compound that is, in fact, inactive.

False Negatives: Conversely, an impurity could inhibit the activity of the primary compound, leading to a false-negative result.

Toxicity: Impurities may be toxic to cells or organisms, which can mask the specific biological effects of the compound being studied.

For a compound like this compound, impurities could arise from the synthetic process, such as unreacted starting materials, by-products from side reactions, or degradation products. Given the reactive nature of the chloromethyl group, the stability of the compound during storage and handling is also a key factor in maintaining its purity.

Ensuring Compound Purity:

To minimize the impact of impurities on biological outcomes, the following practices are essential:

Thorough Characterization: Comprehensive analytical characterization of a compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is necessary to confirm its identity and assess its purity.

Rigorous Purification: Effective purification methods, such as chromatography or recrystallization, should be employed to remove impurities to the greatest extent possible.

Stability Studies: Assessing the stability of the compound under various storage and experimental conditions is crucial to ensure that it does not degrade over time, generating new impurities.

Batch-to-Batch Consistency: For any given research program, ensuring the consistency of purity and identity across different batches of the synthesized compound is vital for the reproducibility of biological data.

In the absence of specific published studies on the influence of purity on the biological outcomes of this compound, the general principles of pharmaceutical and chemical quality control remain paramount. Any meaningful biological investigation of this compound would necessitate a rigorous assessment of its purity to ensure the validity and reliability of the findings.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations Mediated by 2-Chloro-4-(chloromethyl)-6-methylpyridine Derivatives

The inherent structure of this compound makes it an ideal precursor for the synthesis of novel ligands for catalysis. The two distinct chlorine-containing functional groups offer differential reactivity, allowing for selective modification to create mono- and bidentate ligands.

Future research should focus on leveraging this structure to develop catalysts for a range of organic reactions. The pyridine (B92270) nitrogen and the substituents can be tailored to coordinate with various transition metals, influencing the steric and electronic environment of the catalytic center. For example, derivatives could be designed as ligands for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Research into using designed phosphine (B1218219) reagents to functionalize pyridines suggests a pathway where the chloro groups on the target compound are substituted to create novel phosphine ligands. nih.govresearchgate.net

Furthermore, the coordination of borane (B79455) moieties, such as B₃H₇, to pyridine derivatives has been shown to activate the pyridine ring for unique C-H functionalization reactions. rsc.org Exploring the reaction of this compound with such multinuclear boranes could lead to unprecedented catalytic transformations and the synthesis of novel boron-containing materials with potential applications in fields like boron neutron capture therapy. rsc.org

Table 1: Potential Catalytic Applications for Derivatives

Catalytic Reaction TypePotential Ligand Feature from DerivativeTarget Metal
Cross-Coupling (e.g., Suzuki, Heck)Bidentate N,P-ligandsPalladium, Nickel
Asymmetric HydrogenationChiral ligands via chloromethyl groupRhodium, Iridium
C-H Activation/FunctionalizationElectron-donating/withdrawing group tuningRuthenium, Cobalt
PolymerizationConstrained geometry ligandsZirconium, Titanium

Exploration of New Applications in Emerging Technologies (e.g., Optoelectronics, Biosensors)

Pyridine-containing compounds are integral to many advanced materials. The exploration of this compound derivatives in emerging technologies like optoelectronics and biosensing is a promising and largely untapped research area.

In optoelectronics, pyridine derivatives are used in the creation of organic light-emitting diodes (OLEDs) and phosphorescent materials. Studies on pyrazoloquinoline derivatives containing a pyridyl moiety have demonstrated their potential as fluorescent dyes for electroluminescent devices. nih.govresearchgate.net Similarly, iridium(III) complexes with phenyl-pyridine ligands are known for their phosphorescent properties. nih.gov Future work could involve synthesizing derivatives of this compound to act as ligands for iridium, platinum, or other heavy metals to create novel phosphors. The electronic properties could be systematically tuned by modifying the substituents to achieve desired emission colors and efficiencies.

For biosensor applications, the chloromethyl group serves as a reactive handle for covalent attachment to biological molecules or sensor surfaces. This could be exploited to develop novel sensing platforms. For instance, the pyridine derivative could act as a linker to immobilize enzymes or antibodies, or it could be part of a larger molecule that exhibits a change in its fluorescence or electrochemical signal upon binding to a specific analyte.

Advanced Mechanistic Studies Using Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. Advanced spectroscopic techniques, particularly time-resolved methods, offer the ability to observe transient intermediates and map out reaction energy landscapes in real-time.

Future research should employ techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy to study reactions involving this compound. wikipedia.org For example, in nucleophilic aromatic substitution (SNAr) reactions at the 2-position, time-resolved spectroscopy could help identify and characterize the Meisenheimer complex intermediate, providing insight into the reaction kinetics and the influence of the chloromethyl and methyl groups on its stability. Computational studies have indicated that SNAr pathways are critical in the halogenation of other pyridines. nih.gov

Similarly, when derivatives of this compound are used in photophysical applications, time-resolved fluorescence spectroscopy can elucidate the dynamics of excited states, including rates of intersystem crossing and radiative decay. nih.govresearchgate.netwikipedia.org This information is vital for designing efficient materials for OLEDs or molecular probes. nih.gov

Table 2: Applicable Time-Resolved Techniques and Research Questions

Spectroscopic TechniqueTimescalePotential Research Question
Nanosecond Transient AbsorptionNanoseconds (ns) to milliseconds (ms)What is the lifetime of triplet states in optoelectronic derivatives?
Picosecond/Femtosecond FluorescencePicoseconds (ps) to nanoseconds (ns)How do substituents affect excited-state relaxation pathways?
Time-Resolved Infrared (TRIR)Picoseconds (ps) to microseconds (µs)What is the structure of short-lived intermediates in substitution reactions? wikipedia.org
Time-Correlated Single Photon CountingPicoseconds (ps) to microseconds (µs)What are the fluorescence lifetimes and quantum yields of new sensor molecules? wikipedia.org

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Material Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules and materials are discovered. researchgate.netacs.org These computational tools can analyze vast datasets to predict properties, identify promising drug candidates, and plan efficient synthetic routes. acs.orgnih.gov

For this compound, AI and ML models can be trained to predict the physicochemical, catalytic, or biological properties of its virtual derivatives. This in-silico screening can rapidly identify the most promising candidates for synthesis, saving significant time and resources. For example, a machine learning model could be developed to predict the adsorption capacity of polymers derived from halogenated pyridines, as has been demonstrated for other pyridine-based materials. acs.org

Furthermore, retrosynthesis prediction software powered by AI can propose novel and efficient synthetic pathways to complex target molecules starting from this compound. acs.org By integrating AI, researchers can accelerate the design-build-test-learn cycle, leading to the faster development of new functional molecules and materials. This approach has been successfully used to design pyridine derivatives with specific antidiabetic and anticancer activities. nih.gov

Strategies for Atom Economy and Waste Minimization in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines, including the title compound, often relies on traditional methods that can be inefficient and environmentally unfriendly. nih.govchemrxiv.orgyoutube.com Electrophilic aromatic substitution on the electron-deficient pyridine ring typically requires harsh conditions, high temperatures, and strong acids, leading to low atom economy and significant waste. chemrxiv.orgyoutube.comnih.gov

Future research must focus on developing greener and more sustainable synthetic routes. Atom economy, a core principle of green chemistry, measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com Strategies to improve the synthesis of halogenated pyridines include:

Catalytic C-H Halogenation: Developing selective catalysts that can directly replace a C-H bond with a halogen under mild conditions would dramatically improve atom economy by avoiding the need for pre-functionalized substrates or stoichiometric activating groups.

Flow Chemistry: Performing halogenation reactions in continuous flow reactors can improve safety, control over reaction conditions (temperature, pressure, mixing), and reduce waste.

Novel Reagents: Exploring milder and more selective halogenating agents, such as N-halosuccinimides in novel reaction sequences or using trichloroisocyanuric acid as a safer chlorine source, can reduce the environmental impact. chemrxiv.orgnih.govorientjchem.org

Alternative Activation Strategies: Methods that avoid harsh acids, such as the use of Zincke imine intermediates or designed phosphine reagents, offer milder conditions and improved regioselectivity for halogenating the pyridine ring. nih.govchemrxiv.orgnih.gov

Electrocatalysis: Electrocatalytic methods, which use electricity to drive reactions, can offer a green alternative to traditional chemical reductants or oxidants, as seen in the hydrogenation of pyridines. acs.org

By focusing on these strategies, the chemical community can ensure that the synthesis of valuable building blocks like this compound is both efficient and environmentally responsible.

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(chloromethyl)-6-methylpyridine, and how can intermediates be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyridine derivatives using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is a common method to introduce chloro groups. Optimization of intermediates, such as 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, involves controlling reaction conditions (e.g., temperature, stoichiometry) to maximize yield and minimize side products . Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • FTIR and Raman spectroscopy identify functional groups (e.g., C-Cl stretching at 600–800 cm⁻¹) and confirm substitution patterns on the pyridine ring .
  • Quantum chemical calculations (e.g., B3LYP/6-311++G** basis set) predict vibrational frequencies and optimize molecular geometry, aligning with experimental spectral data .
  • Nuclear Magnetic Resonance (NMR) distinguishes methyl and chloromethyl groups (e.g., δ 2.5 ppm for CH₃, δ 4.3–4.5 ppm for -CH₂Cl) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile intermediates .
  • Store waste separately and dispose via certified hazardous waste services to mitigate environmental risks .

Q. How can purification challenges due to the compound’s reactivity be addressed?

The chloromethyl group’s susceptibility to hydrolysis requires anhydrous conditions during synthesis. Techniques like low-temperature recrystallization (e.g., using dry ethanol at -20°C) or flash chromatography (silica gel, hexane/ethyl acetate gradient) improve purity while minimizing decomposition .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can identify optimal parameters for chlorination reactions, reducing trial-and-error approaches . Computational tools (e.g., ICReDD’s reaction path search methods) integrate quantum chemistry and machine learning to predict favorable conditions .

Q. What computational strategies are used to model the reactivity of this compound?

  • Density Functional Theory (DFT) calculates reaction pathways and transition states, such as the energy barrier for nucleophilic substitution at the chloromethyl site .
  • Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses for drug discovery .

Q. How can the chloromethyl group’s reactivity be leveraged or controlled in multi-step syntheses?

  • Protecting groups (e.g., silyl ethers) temporarily shield the chloromethyl moiety during subsequent reactions .
  • Selective alkylation under mild conditions (e.g., using NaH in THF at 0°C) prevents unwanted cross-reactivity .

Q. How should contradictory spectral or computational data be resolved?

Discrepancies between experimental FTIR/Raman spectra and DFT predictions may arise from solvent effects or anharmonic vibrations. Validate computational models by:

  • Including implicit solvent models (e.g., PCM) in simulations.
  • Comparing multiple basis sets (e.g., cc-pVTZ vs. 6-311++G**) to assess convergence .
  • Cross-referencing with X-ray crystallography data for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.